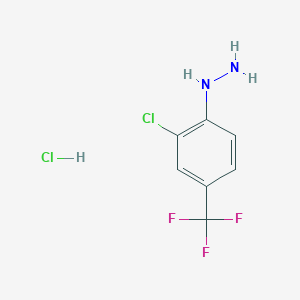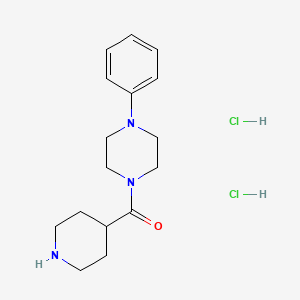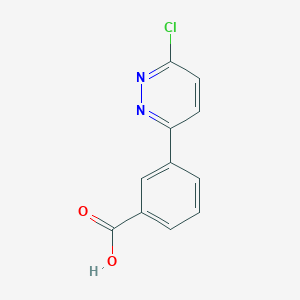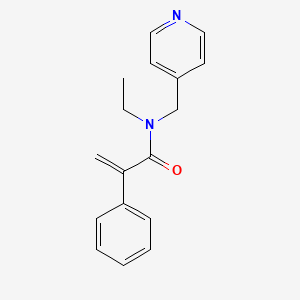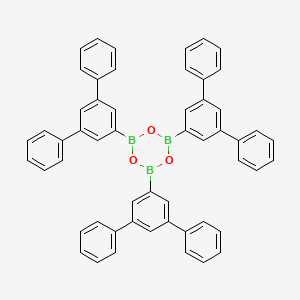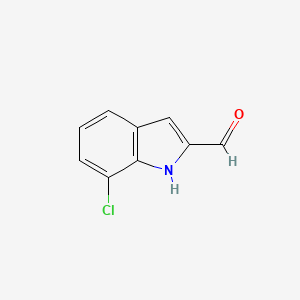
7-Chloro-1H-indole-2-carbaldehyde
Vue d'ensemble
Description
7-Chloro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H6ClNO . It’s a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indole derivatives are important types of molecules and natural products. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular weight of 7-Chloro-1H-indole-2-carbaldehyde is 179.60300, and its density is 1.431g/cm3 . The molecular formula is C9H6ClNO .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are essential and efficient chemical precursors for generating biologically active structures .Physical And Chemical Properties Analysis
7-Chloro-1H-indole-2-carbaldehyde has a boiling point of 373.4ºC at 760 mmHg . The exact mass is 179.01400, and it has a PSA of 32.86000 .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application: The investigation of novel methods of synthesis has attracted the attention of the chemical community . The specific methods of application or experimental procedures would depend on the specific indole derivative being synthesized.
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The methods of application would depend on the specific biological activity being targeted. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Multicomponent Reactions
- Scientific Field: Organic Chemistry
- Application Summary: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific MCR being performed .
- Results or Outcomes: This method decreases the deployment of solvents and energy essential for the purification of intermediates . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Preparation of Antiandrogens
- Scientific Field: Pharmacology
- Application Summary: 7-Chloro-1H-indole-2-carbaldehyde can be used as a reactant for the preparation of antiandrogens .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific antiandrogen being synthesized .
- Results or Outcomes: The specific results or outcomes would depend on the specific antiandrogen being synthesized .
Preparation of Antiplatelet Agents
- Scientific Field: Pharmacology
- Application Summary: 7-Chloro-1H-indole-2-carbaldehyde can be used as a reactant for the preparation of antiplatelet agents .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific antiplatelet agent being synthesized .
- Results or Outcomes: The specific results or outcomes would depend on the specific antiplatelet agent being synthesized .
Preparation of Liver X Receptor (LXR) Agonists
- Scientific Field: Pharmacology
- Application Summary: 7-Chloro-1H-indole-2-carbaldehyde can be used as a reactant for the preparation of liver X receptor (LXR) agonists .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific LXR agonist being synthesized .
- Results or Outcomes: The specific results or outcomes would depend on the specific LXR agonist being synthesized .
Preparation of Antagonists of the EP3 Receptor for Prostaglandin E2
- Scientific Field: Pharmacology
- Application Summary: 7-Chloro-1H-indole-2-carbaldehyde can be used as a reactant for the preparation of antagonists of the EP3 receptor for prostaglandin E2 .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific antagonist being synthesized .
- Results or Outcomes: The specific results or outcomes would depend on the specific antagonist being synthesized .
Preparation of Inhibitors of Glycoprotein Perforin
- Scientific Field: Pharmacology
- Application Summary: 7-Chloro-1H-indole-2-carbaldehyde can be used as a reactant for the preparation of inhibitors of glycoprotein perforin .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific inhibitor being synthesized .
- Results or Outcomes: The specific results or outcomes would depend on the specific inhibitor being synthesized .
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDUWOCDGAGDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660420 | |
| Record name | 7-Chloro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-indole-2-carbaldehyde | |
CAS RN |
53590-65-1 | |
| Record name | 1H-Indole-2-carboxaldehyde, 7-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53590-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



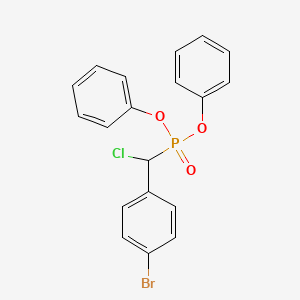
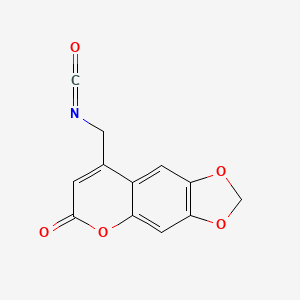
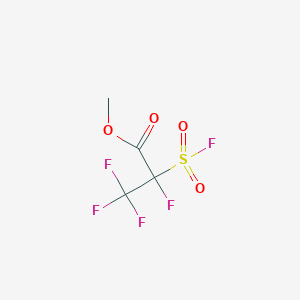
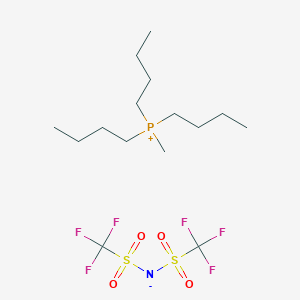
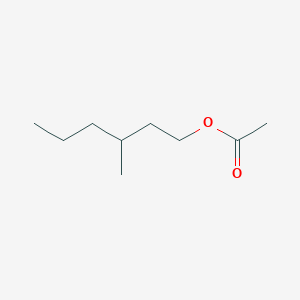
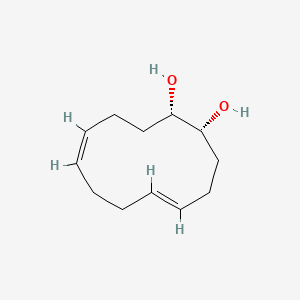
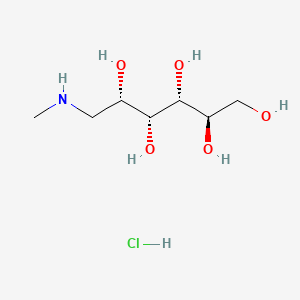

![5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1417967.png)
